3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features:
- A thieno[2,3-d]pyrimidin-4(3H)-one core, which combines a thiophene ring fused with a pyrimidinone moiety.
- A 5-phenyl substituent at position 5 of the thiophene ring, enhancing aromatic interactions.
- A 3-(1,3-benzodioxol-5-ylmethyl) group at position 3, introducing a methylene-linked benzodioxole fragment, which may improve solubility and bioactivity through hydrogen bonding and π-π interactions.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are recognized for their anticancer, antibacterial, and anti-inflammatory activities . The benzodioxole moiety in this compound is of particular interest due to its prevalence in bioactive molecules, such as protease inhibitors and CNS-targeting drugs.
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O3S/c23-20-18-15(14-4-2-1-3-5-14)10-26-19(18)21-11-22(20)9-13-6-7-16-17(8-13)25-12-24-16/h1-8,10-11H,9,12H2 |
InChI Key |
XGEWZNHVJZDXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the coupling of the phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance:
- Mechanism of Action: The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .
- Case Studies: In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma .
Antiviral Properties
Research has also highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives. These compounds may inhibit viral replication through interactions with viral enzymes or host cell pathways critical for viral life cycles.
- Example Studies: Some derivatives have shown effectiveness against hepatitis C virus (HCV) and other viral pathogens, suggesting their utility in antiviral therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are another area of interest:
- Targeting Inflammatory Pathways: These compounds may modulate inflammatory responses by inhibiting specific kinases involved in the inflammatory cascade, such as p38 MAP kinase .
- Research Findings: Preclinical studies indicate that certain derivatives can reduce markers of inflammation in models of rheumatoid arthritis and other inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this class of compounds are noteworthy:
- Mechanism: They may scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
- Experimental Evidence: Studies have reported significant antioxidant activity in related compounds, contributing to their overall therapeutic potential .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is critical for modulating biological activity. Key analogs include:
Key Observations:
- Benzodioxole vs. Benzoxazole: The benzodioxole group in the target compound may offer superior hydrogen-bonding capacity compared to benzoxazole derivatives (e.g., 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one), which are associated with antimicrobial activity .
- Bulkier Substituents : The oxadiazole-containing analog in introduces steric hindrance, likely affecting target binding selectivity.
Substituent Variations at Position 5
The 5-phenyl group is conserved in many analogs, but substitutions here influence electronic and steric properties:
Key Observations:
Physicochemical Comparison
- Melting Points: Fluorinated analogs (e.g., 3e at 171°C) exhibit higher melting points than non-fluorinated derivatives (e.g., 3i at 143°C), likely due to enhanced crystallinity from halogen interactions .
- Solubility : The benzodioxole group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl or chloromethyl groups in ).
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
- Molecular Formula : CHN\O
- CAS Number : 315679-54-0
Thienopyrimidines are known to exhibit a variety of biological activities, including:
- Inhibition of Kinases : These compounds often act as inhibitors of various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth by interfering with specific molecular targets associated with tumor progression.
In Vitro Studies
-
Cell Proliferation Assays : The compound was tested on several cancer cell lines to evaluate its effect on cell viability and proliferation. For instance:
- Caco-2 Cells : A study indicated that certain thieno[2,3-d]pyrimidine derivatives exhibited no significant alteration in proliferation at concentrations of 5 µM and 10 µM over 72 hours .
- HT-29 Cells : The same derivatives demonstrated comparable inhibitory effects on colon cancer cell proliferation similar to known anticancer agents .
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was evaluated:
In Vivo Studies
While in vitro studies provide preliminary insights into the biological activity, in vivo studies are crucial for understanding the therapeutic potential and safety profile. Current literature lacks comprehensive in vivo data specifically for this compound; however, related thienopyrimidine derivatives have demonstrated significant antitumor activity in animal models .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the thienopyrimidine class:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4a | Colon Cancer | Inhibitory effect on cell proliferation | |
| 4c | Colon Cancer | Similar activity to MPC-6827 | |
| 229 | PI3Kδ | ATP-competitive inhibition |
These findings suggest that modifications in the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
